Cas no 864975-81-5 (N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide)

N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide structure
864975-81-5 structure
Product Name:N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide
CAS No:864975-81-5
MF:C21H24ClN3O2S
MW:417.952162742615
CID:6043233
PubChem ID:3324256
Update Time:2025-11-01

N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide
    • (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide
    • Benzamide, N-[6-chloro-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-4-(diethylamino)-
    • 864975-81-5
    • AKOS024605587
    • F1359-0640
    • N-[(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylamino)benzamide
    • N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylamino)benzamide
    • Inchi: 1S/C21H24ClN3O2S/c1-4-24(5-2)17-9-6-15(7-10-17)20(26)23-21-25(12-13-27-3)18-11-8-16(22)14-19(18)28-21/h6-11,14H,4-5,12-13H2,1-3H3
    • InChI Key: XPMYAEOCHXDXNH-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CCOC)C2=CC=C(Cl)C=C2S1)(=O)C1=CC=C(N(CC)CC)C=C1

Computed Properties

  • Exact Mass: 417.1277759g/mol
  • Monoisotopic Mass: 417.1277759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 70.4Ų

N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide Pricemore >>

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Additional information on N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide

Introduction to N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide (CAS No. 864975-81-5)

N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 864975-81-5, represents a promising candidate for further investigation in the development of novel therapeutic agents.

The molecular structure of this compound features a benzothiazole core, which is a well-known scaffold in medicinal chemistry. The benzothiazole moiety is particularly interesting because it exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chloro substituent at the 6-position and an ethoxy group at the 3-position further enhances its potential as a pharmacophore. Additionally, the amide linkage connected to a diethylamino group introduces basicity, which can be crucial for interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in exploring the therapeutic potential of benzothiazole derivatives. Several studies have demonstrated that these compounds can modulate various signaling pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The specific configuration of N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide makes it an attractive candidate for further pharmacological investigation.

One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The benzothiazole ring can engage in hydrogen bonding and π-stacking interactions, while the amide and diethylamino groups can form ionic or hydrogen bond interactions with polar residues in proteins. This versatility in binding modes suggests that the compound may have broad-spectrum activity against various disease targets.

Recent computational studies have been conducted to elucidate the binding mode of this compound with potential biological targets. Molecular docking simulations have shown that it can effectively bind to enzymes such as kinases and proteases, which are often implicated in disease pathways. These simulations also suggest that the compound may exhibit higher affinity for certain enzyme variants associated with drug resistance or metabolic disorders.

The synthesis of N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the benzothiazole core through cyclization reactions, followed by functional group modifications such as chlorination and alkylation. The final step involves coupling the benzamide moiety with the diethylamino group using appropriate coupling reagents.

In terms of pharmacokinetic properties, preliminary studies suggest that this compound exhibits reasonable solubility in both water and organic solvents, which is favorable for formulation development. Additionally, its stability under various storage conditions indicates that it may be suitable for long-term use in clinical trials and commercial applications.

The potential therapeutic applications of N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide are diverse. It has shown promise in preclinical models for treating inflammatory diseases by modulating cytokine production and inhibiting inflammatory cascades. Furthermore, its ability to interact with kinases suggests that it may be effective against certain types of cancer by inhibiting tumor growth and metastasis.

Emerging research also indicates that this compound may have neuroprotective properties. Studies have shown that benzothiazole derivatives can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific structural features of N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino)benzamide make it a particularly interesting candidate for further exploration in this area.

The development of novel pharmaceutical agents requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(diethylamino strong>)benzamide is currently undergoing preclinical studies to evaluate its safety profile and therapeutic potential. These studies include acute toxicity assays, chronic toxicity assessments, and pharmacokinetic evaluations to provide comprehensive data on its biological behavior.

In conclusion,N-( 864975 - 81 - 5 ) represents a structurally complex and pharmacologically intriguing compound with significant potential for further development as a therapeutic agent。 Its unique combination of structural features makes it an attractive candidate for modulating various disease pathways, including inflammation,cancer,and neurodegenerative disorders。 As research continues,this compound holds promise for contributing to advancements in pharmaceutical science。

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